
1-Methyl-4-(pent-2-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(pent-2-en-2-yl)benzene, also known as p-cymene, is an aromatic hydrocarbon with the molecular formula C11H14. It is a naturally occurring compound found in essential oils of various plants, including cumin and thyme. This compound is characterized by a benzene ring substituted with a methyl group and a pent-2-en-2-yl group, giving it unique chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pent-2-en-2-yl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of toluene with isoprene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Dehydrogenation of p-Menthane: Another method involves the dehydrogenation of p-menthane using a dehydrogenation catalyst at elevated temperatures.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of p-menthane. This method is preferred due to its efficiency and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(pent-2-en-2-yl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield p-menthane, a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: p-Cymene hydroperoxide, p-cymene alcohol, p-cymene ketone.
Reduction: p-Menthane.
Substitution: Nitro-p-cymene, sulfo-p-cymene, halo-p-cymene.
Applications De Recherche Scientifique
1-Methyl-4-(pent-2-en-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(pent-2-en-2-yl)benzene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Analgesic Properties: The compound modulates pain perception by interacting with opioid receptors and inhibiting pain signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(pent-2-en-2-yl)benzene can be compared with other similar compounds, such as:
p-Cymene: A structural isomer with similar properties but different substitution patterns on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its presence in essential oils and its wide range of applications in various fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
53496-99-4 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-methyl-4-pent-2-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-5-11(3)12-8-6-10(2)7-9-12/h5-9H,4H2,1-3H3 |
Clé InChI |
RMHOMGVVVOWTDT-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


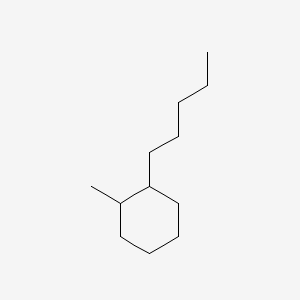
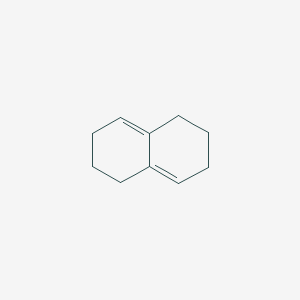
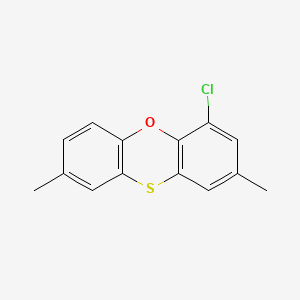


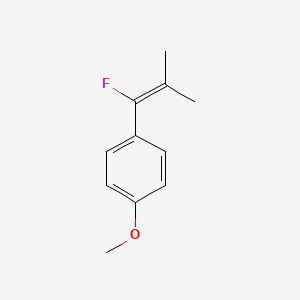
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)



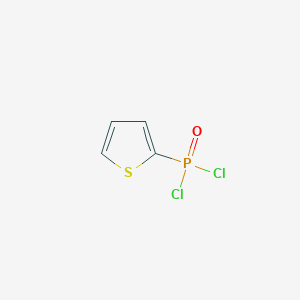
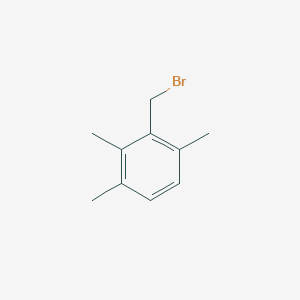
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)

